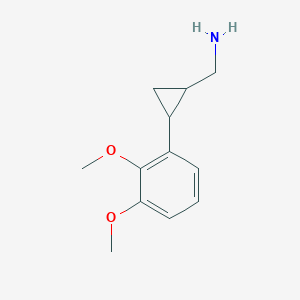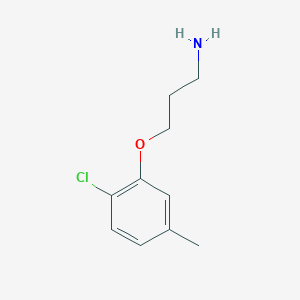
3-(2-Chloro-5-methylphenoxy)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-5-methylphenoxy)propan-1-amine is an organic compound with the molecular formula C10H14ClNO It is a derivative of phenoxypropanamine, characterized by the presence of a chloro and methyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-methylphenoxy)propan-1-amine typically involves the reaction of 2-chloro-5-methylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom on the propyl chain, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions
3-(2-Chloro-5-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The chloro group can be reduced to form the corresponding methylphenoxypropanamine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and elevated temperatures.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methylphenoxypropanamine.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学研究应用
3-(2-Chloro-5-methylphenoxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and coatings due to its ability to impart specific properties, such as thermal stability and flame resistance.
作用机制
The mechanism of action of 3-(2-Chloro-5-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
相似化合物的比较
Similar Compounds
- 3-(2-Chloro-4-methylphenoxy)propan-1-amine
- 3-(2-Chloro-6-methylphenoxy)propan-1-amine
- 3-(2-Chloro-3-methylphenoxy)propan-1-amine
Uniqueness
3-(2-Chloro-5-methylphenoxy)propan-1-amine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The presence of the chloro group at the 2-position and the methyl group at the 5-position can enhance its binding affinity to certain molecular targets, potentially leading to more potent biological effects.
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
3-(2-chloro-5-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c1-8-3-4-9(11)10(7-8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 |
InChI 键 |
QIVCBBKZRBWOJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



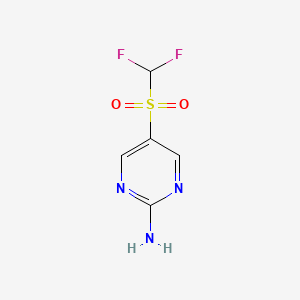
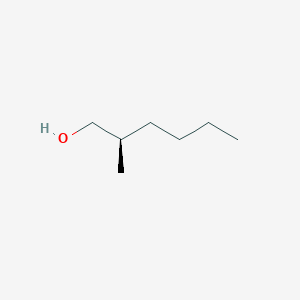


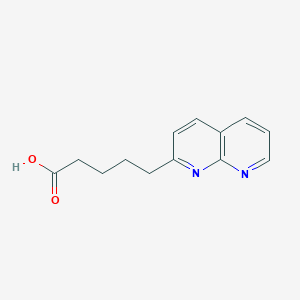

![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
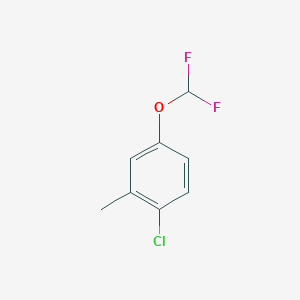
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)
